molecular formula C13H11ClFNO3S2 B2959390 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide CAS No. 1020970-59-5

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2959390
CAS No.: 1020970-59-5
M. Wt: 347.8
InChI Key: XZBVUMNMMXQZNJ-UHFFFAOYSA-N
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Description

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring substituted with a chlorine atom and a sulfonyl group, as well as a benzyl group substituted with a fluorine atom. The unique structural attributes of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 5-chlorothiophene-2-sulfonyl chloride: This intermediate is prepared by chlorosulfonation of 5-chlorothiophene.

    Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 4-fluorobenzylamine to form the sulfonamide linkage.

    Acetylation: The final step involves the acetylation of the amine group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene sulfide derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and fluorobenzyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-((5-bromothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzyl)acetamide: Similar structure with a methyl group instead of fluorine.

    2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-chlorobenzyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of the chlorine-substituted thiophene ring and the fluorobenzyl group in 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S2/c14-11-5-6-13(20-11)21(18,19)8-12(17)16-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBVUMNMMXQZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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